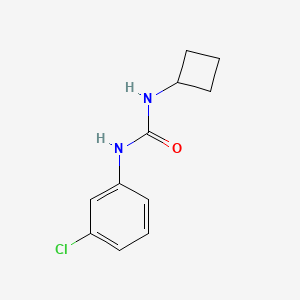

N-(3-chlorophenyl)-N'-cyclobutylurea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-cyclobutylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-8-3-1-6-10(7-8)14-11(15)13-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVATMQIKRCRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-cyclobutylurea typically involves the reaction of 3-chloroaniline with cyclobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of cyclobutyl isocyanate by reacting cyclobutylamine with phosgene.

Step 2: Reaction of 3-chloroaniline with cyclobutyl isocyanate to form N-(3-chlorophenyl)-N’-cyclobutylurea.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-cyclobutylurea may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-cyclobutylurea can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl urea derivatives, while reduction can produce cyclobutyl amine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N’-cyclobutylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-cyclobutylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Urea Derivatives with Varied Substituents

Table 1: Key Structural and Functional Comparisons

- In contrast, the cyclobutyl group in the target compound may increase steric hindrance, reducing binding to flat enzymatic pockets but enhancing selectivity for specific conformations.

- Electronic Properties: N-(4-Cyanophenyl)-N'-phenylurea (Row 3) demonstrates how electron-withdrawing cyano groups elevate polarity, improving aqueous solubility but possibly limiting membrane permeability .

Thiourea vs. Urea Derivatives

The thiourea analog 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea () replaces urea’s oxygen with sulfur, altering hydrogen-bonding capacity. Thioureas generally exhibit weaker hydrogen-bonding but greater lipophilicity, which may enhance blood-brain barrier penetration. Structural studies highlight that thioureas adopt distinct conformations compared to ureas, affecting their interaction with biological targets .

Carboxamide vs. Urea Functionalities

N-(3-Chlorophenyl)naphthyl carboxamide () and N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide () replace urea’s NH groups with carbonyl moieties. Carboxamides, such as those in and , show strong binding to inflammatory targets (e.g., FLT1, NOS2) and MAO-B enzymes due to their planar geometry and electronic softness (HOMO-LUMO gap: 4.2 eV) . Ureas, with their dual NH groups, may form stronger hydrogen bonds but could exhibit reduced cell permeability compared to carboxamides.

Positional Isomerism

3-Chloro vs. 2-chlorophenyl substitution (e.g., 3-Chloro-N-(2-chlorophenyl)acetamide in ) significantly impacts molecular packing and bioactivity. The 3-chloro configuration in the target compound may optimize steric and electronic interactions with hydrophobic enzyme pockets, whereas 2-chloro isomers could disrupt symmetry, affecting crystallization .

Research Findings and Implications

- Binding Affinity : Ureas with 3-chlorophenyl groups demonstrate superior hydrogen-bonding interactions compared to carboxamides, as seen in MAO-B inhibition studies .

- Reactivity : DFT analyses () reveal that softness energy (a measure of reactivity) is higher in carboxamides (0.48 eV⁻¹) than ureas (estimated 0.35 eV⁻¹), suggesting carboxamides may react more readily with biological nucleophiles .

- Synthetic Accessibility : Urea derivatives like this compound can be synthesized via nucleophilic substitution or carbodiimide-mediated coupling, similar to methods for acetamide derivatives () .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-N'-cyclobutylurea, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via substitution reactions using isocyanate intermediates. For example, reacting 3-chloroaniline with cyclobutyl isocyanate in a polar aprotic solvent (e.g., DMF) under inert conditions. Evidence from analogous urea derivatives (e.g., N-(4-chlorophenyl)-N'-cyclooctylurea) suggests that temperature (80–100°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for suppressing byproducts like biuret formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the pure product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can confirm the urea linkage (NH peaks at δ 6.5–7.5 ppm) and substituents (chlorophenyl aromatic protons at δ 7.2–7.8 ppm; cyclobutyl protons at δ 1.5–2.5 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or Olex2 software resolves the planar urea core and dihedral angles between aromatic/cyclobutyl groups. For example, analogous structures (e.g., N-(3-chlorophenyl)benzamide) show C=O bond lengths of ~1.23 Å and N–C distances of ~1.35 Å .

- IR : Urea carbonyl stretches appear at 1640–1680 cm .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl group influence the compound’s reactivity and biological activity compared to larger cycloalkyl substituents?

- Methodology : Comparative studies with N-(3-chlorophenyl)-N'-cyclohexylurea or N'-cyclooctylurea analogs () reveal that smaller cyclobutyl groups reduce steric hindrance, enhancing binding to planar enzyme active sites (e.g., kinase inhibitors). Electronic effects are assessed via Hammett substituent constants (σ) for the chlorophenyl group and DFT calculations (e.g., Mulliken charges on urea NH groups) to predict hydrogen-bonding propensity .

Q. How can crystallographic data discrepancies (e.g., bond-length variations) in urea derivatives be resolved during structural refinement?

- Methodology : Use SHELXL ( ) for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. For enantiopure samples, apply the Flack parameter ( ) to address chirality-polarity ambiguities. In cases of twinning (common in cyclobutyl-containing structures), twin-law refinement in programs like TWINABS or CrysAlisPro is recommended .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

- Methodology :

- Solubility : Use co-solvents (DMSO ≤1% v/v) or micellar formulations (e.g., PEG-400) to mitigate hydrophobicity from the chlorophenyl group.

- Stability : Monitor urea hydrolysis under physiological pH (7.4) via HPLC-UV. Stabilizers like EDTA (0.1 mM) can chelate metal ions that catalyze degradation .

Q. How does the 3-chlorophenyl substituent affect intermolecular interactions in crystal packing compared to 4-chlorophenyl analogs?

- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bonding (N–H···O) and halogen interactions (C–Cl···π). For example, 3-chlorophenyl derivatives exhibit weaker π-stacking due to meta-substitution, whereas 4-chlorophenyl analogs form stronger dimeric motifs via para-Cl interactions .

Data-Driven Research Challenges

Q. How can conflicting bioactivity data from different studies (e.g., IC variability) be reconciled?

- Methodology :

- Assay standardization : Validate assays using positive controls (e.g., staurosporine for kinase inhibition).

- Meta-analysis : Apply multivariate regression to correlate bioactivity with substituent electronic parameters (e.g., σ for Cl) or lipophilicity (logP) .

Q. What computational tools predict the compound’s binding affinity to target proteins (e.g., carbonic anhydrase IX)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.